molecular formula C26H24N2O4S2 B11617408 5-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-4-(2-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-4-(2-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11617408
M. Wt: 492.6 g/mol
InChI Key: RCRRLKWTWZODFH-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-4-(2-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique structure that includes a benzodioxole moiety, a sulfanyl group, and a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-4-(2-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, thiols, and other aromatic compounds. The key steps in the synthesis may involve:

    Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde.

    Introduction of the sulfanyl group: This step involves the reaction of the benzodioxole derivative with a thiol compound under suitable conditions.

    Construction of the tricyclic framework: This is typically the most complex step and may involve cyclization reactions, often catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-4-(2-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the tricyclic framework.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-4-(2-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-4-(2-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo7.4.0.01
  • **8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one2](https://www.sigmaaldrich.com/US/en/product/enamine/ena394768371?context=bbe)
  • **4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo7.4.0.03

Uniqueness

The uniqueness of 5-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-4-(2-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one lies in its complex tricyclic structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in different scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C26H24N2O4S2

Molecular Weight

492.6 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-4-(2-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C26H24N2O4S2/c1-15-6-4-5-7-18(15)28-24(29)22-17-11-26(2,3)32-12-21(17)34-23(22)27-25(28)33-13-16-8-9-19-20(10-16)31-14-30-19/h4-10H,11-14H2,1-3H3

InChI Key

RCRRLKWTWZODFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC4=CC5=C(C=C4)OCO5)SC6=C3CC(OC6)(C)C

Origin of Product

United States

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